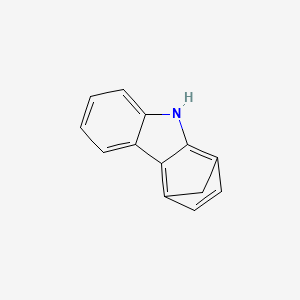

1,4-Methano-9H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9N |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-1,3,5,7,10,12-hexaene |

InChI |

InChI=1S/C13H9N/c1-2-4-11-10(3-1)12-8-5-6-9(7-8)13(12)14-11/h1-6,14H,7H2 |

InChI Key |

VNEUCSDBOSIXHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C3C4=CC=CC=C4NC3=C1C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Methano 9h Carbazole and Its Derivatives

Strategies for Constructing the 1,4-Methano Bridge

The formation of the ethano bridge across the carbazole (B46965) nucleus is the key synthetic hurdle. Both intramolecular and intermolecular approaches have been explored to construct this strained, bicyclic system.

Intramolecular Cyclization and Annulation Protocols

Intramolecular strategies to form the 1,4-methano bridge predominantly rely on the cyclization of precursors where a portion of the bridged ring system is already tethered to the carbazole or a carbazole precursor. A notable approach involves the palladium-catalyzed annulation of a norbornene moiety, which serves as the source of the methano bridge. stanford.edursc.org This transformation can be viewed as a specialized form of intramolecular cyclization where the bridge is formed in concert with the construction of the carbazole's heterocyclic core.

In these protocols, a key intermediate is a phenylnorbornyl palladium species, which is generated in situ. stanford.edursc.org The subsequent bond formations lead to the construction of the hexahydro-1,4-methanocarbazole core. The process can be considered a multicomponent reaction cascade, often involving an intercepted Heck addition, C-H activation, and subsequent amination steps. mdpi.com

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and convergent approach to the 1,4-methano-9H-carbazole skeleton. wikipedia.org This strategy typically involves the [4+2] cycloaddition of a dienophile with a diene to form a six-membered ring, which constitutes the bridged system.

While direct Diels-Alder reactions on a simple carbazole are not common due to the aromaticity of the carbazole core, precursors such as indoles substituted with electron-withdrawing groups can act as dienophiles. For instance, 2- and 3-nitroindoles have been shown to participate in Diels-Alder reactions to furnish carbazole derivatives. The initial cycloadducts can then be further transformed to introduce the desired substitution pattern.

Another viable, though less direct, route is the Diels-Alder reaction of indole-based dienes with various dienophiles to create a functionalized carbocyclic ring, which can then be elaborated to form the bridged carbazole system. The optimization of these reactions often involves screening different catalysts, solvents, and temperatures to achieve high yields of the desired cycloadducts.

A key challenge in this approach is achieving the correct regioselectivity and stereoselectivity, which is crucial for establishing the final bridged architecture. Subsequent aromatization of the initially formed cyclohexene (B86901) ring is often necessary to yield the final aromatic this compound.

Mechanistic Investigations of Bridge Formation Pathways

The mechanism of the palladium-catalyzed formation of the hexahydro-1,4-methanocarbazole bridge has been a subject of detailed investigation. The widely accepted pathway involves the cooperative catalysis of palladium and norbornene, often referred to as the Catellani reaction. nih.gov

The catalytic cycle is initiated by the formation of an aryl-palladium(II) species from an aryl halide (e.g., 2-iodoaniline). This species then undergoes migratory insertion with norbornene, followed by a C-H metalation to form a key aryl-norbornyl-palladacycle intermediate. This palladacycle is electron-rich and can react with an external electrophile to functionalize the ortho position of the original aryl halide. The final steps involve reductive elimination to form the bridged carbazole and regenerate the palladium(0) catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed reactivity and selectivity in these complex transformations. These studies help in understanding the roles of ligands, bases, and substituents on the norbornene reactant in preventing side reactions and promoting the desired annulation pathway. mdpi.com

Metal-Catalyzed Transformations in this compound Synthesis

Transition metal catalysis is instrumental in the synthesis of complex heterocyclic scaffolds like this compound. Palladium, gold, and platinum catalysts have shown unique reactivity in promoting the necessary bond formations.

Palladium-Mediated Cyclizations and Cross-Coupling Reactions

Palladium catalysis is the most established method for the synthesis of the hexahydro-1,4-methanocarbazole core. stanford.edursc.org The seminal work in this area involves the direct condensation between 2-iodoaniline (B362364) and norbornene, mediated by a palladium catalyst. rsc.org This reaction efficiently constructs the bridged polycyclic scaffold in a single step.

The versatility of this palladium-catalyzed approach allows for the synthesis of multi-substituted derivatives. By employing modified norbornene reactants and carefully selecting electrophiles, 5-substituted hexahydro-1,4-methanocarbazoles can be prepared as single stereoisomers. rsc.org

The following table summarizes representative conditions for the palladium-catalyzed synthesis of hexahydro-1,4-methanocarbazole derivatives.

| Reactants | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Iodo-N-methylaniline, 5,6-diCOOiPr Norbornene, Morpholino benzoate | Pd(OAc)₂, PPh₃, NaOtBu | Acetonitrile, 100 °C, 12 h | 5-substituted hexahydro-1,4-methanocarbazole | Good |

| 2-Iodoaniline, Norbornene | Pd(OAc)₂ | Not specified | Hexahydro-1,4-methanocarbazole | Not specified |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized to functionalize the hexahydro-1,4-methanocarbazole scaffold at various positions, demonstrating the utility of this building block in the synthesis of more complex molecules. mdpi.com

Gold and Platinum Catalysis in Bridged Heterocycle Construction

While palladium catalysis is well-documented for the synthesis of the saturated hexahydro-1,4-methanocarbazole, the application of gold and platinum catalysis to this specific bridged system is less explored. However, the known reactivity of these metals in promoting cyclization and annulation reactions suggests their potential in this area. organicreactions.orgthieme-connect.com

Gold(I) catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack, leading to the formation of various heterocyclic and carbocyclic systems. beilstein-journals.org Gold-catalyzed intramolecular cyclizations of enynes have been employed to synthesize complex polycyclic N-heterocycles. rsc.org This type of reactivity could potentially be adapted to construct the bridged carbazole framework from suitably designed precursors. For instance, a gold-catalyzed cycloisomerization of an indole-tethered enyne could, in principle, be designed to form the methano bridge.

Platinum catalysts, like gold, are potent π-acids that can catalyze a variety of cyclization and rearrangement reactions. organicreactions.orgthieme-connect.com Platinum-catalyzed C-H activation and oxidation reactions of aliphatic amines have been reported, showcasing the ability of platinum to mediate transformations involving nitrogen-containing compounds. nih.gov While direct application to this compound is not yet reported, the development of platinum-catalyzed methods for the construction of other bridged N-heterocycles suggests future possibilities.

Rhodium-Catalyzed C-H Functionalization Approaches

Rhodium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including bridged heterocyclic systems. While direct C-H functionalization of the pre-formed this compound is an area of ongoing research, rhodium-catalyzed reactions have proven instrumental in assembling the core bridged structure through intramolecular cyclizations and annulations. nih.govacs.orgnih.gov

One notable approach involves the rhodium(II)-catalyzed decomposition of biaryl azides, which proceeds via nitrene insertion to form the carbazole nucleus. nih.govorganic-chemistry.org The choice of rhodium catalyst and its ligands can significantly influence reaction efficiency and regioselectivity. organic-chemistry.org For instance, Rh(III)-catalyzed formal [4+5] annulation reactions of 2-arylindoles with quinone monoacetals have been developed to selectively prepare bridged nine-membered carbocyclic and heterocyclic compounds. acs.org Furthermore, rhodium-catalyzed bridged (3+2) cycloaddition cascade reactions of N-sulfonyl-1,2,3-triazoles provide an efficient and diastereoselective pathway to various functionalized and synthetically challenging bridged ring systems. nih.gov

A key strategy for constructing the related tetrahydro-1,4-methanocarbazole unit involves a Rh-catalyzed acyl migration reaction. acs.org These methods highlight the versatility of rhodium catalysts in mediating complex bond-forming events to create the strained and sterically demanding bridged scaffold of methanocarbazoles. nsf.gov

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ | Decarbonylative C-H Activation | N-heteroaromatics and Acid Chlorides | C-H Functionalized Heterocycles | |

| Rh₂(O₂CC₃F₇)₄ | Intramolecular C-N Bond Formation | Biaryl Azides | Carbazoles | nih.govorganic-chemistry.org |

| Rh(III) complexes | Formal [4+5] Annulation | 2-Arylindoles and Quinone Monoacetals | Bridged Nine-Membered Heterocycles | acs.org |

| Rh(II) acetate | Bridged (3+2) Cycloaddition | N-sulfonyl-1,2,3-triazoles | Functionalized Bridged Ring Systems | nih.gov |

Metal-Free Cyclization and Multicomponent Reaction Sequences

Metal-free and multicomponent reactions (MCRs) offer significant advantages in terms of sustainability, atom economy, and operational simplicity. beilstein-journals.orgnih.gov The synthesis of the this compound core and its derivatives has benefited from these strategies, particularly through pericyclic reactions like the Diels-Alder reaction.

A one-pot, three-component, diastereoselective synthesis of saturated carbazoles has been developed based on a sequential intermolecular Diels-Alder reaction of a 3-vinyl-1H-indole followed by an in-situ ene reaction. rsc.org This approach allows for the controlled formation of up to four stereocenters. Similarly, tandem inverse-electron-demand hetero-Diels-Alder/retro-Diels-Alder reaction sequences provide a rapid route to highly functionalized nitrogen heteroaromatics. rsc.org

Furthermore, a diverted Bischler–Napieralski cascade reaction has been discovered, yielding carbazoles under mild, metal-free conditions with high functional group tolerance. acs.org Research has also demonstrated the multicomponent construction of the hexahydro-1,4-methanocarbazole scaffold, a privileged structure in drug discovery, highlighting the power of MCRs in rapidly building molecular complexity. researchgate.net These methods provide efficient, metal-free pathways to the bridged carbazole framework from readily available starting materials. rsc.orgnih.govrsc.org

Diastereoselective and Enantioselective Syntheses of Chiral this compound Analogues

The bridged structure of this compound inherently contains stereocenters, making stereocontrolled synthesis a critical objective for accessing enantiopure analogues for pharmacological evaluation. The Diels-Alder reaction is a cornerstone of this approach, enabling the diastereoselective formation of the bicyclic core. rsc.orgnih.gov

An intramolecular Diels-Alder cycloaddition of intermediates derived from tetrahydro-β-carbolines has been used to furnish bridged polycyclic heterocycles with high diastereoselectivity, creating five new chiral centers in the process. nih.gov The development of enantioselective organocatalysis has also provided powerful tools for these transformations. princeton.edu For instance, an organocatalytic, enantioselective formal (3+3)-cycloaddition of bicyclo[1.1.0]butanes with indolyl methanol (B129727) derivatives has been developed to access chiral tetrahydro-1H-1,3-methanocarbazoles, a related isomeric scaffold, with excellent enantiocontrol. acs.org

These strategies, which leverage substrate control, chiral catalysts, and well-established pericyclic reactions, are crucial for producing specific stereoisomers of bridged carbazoles, enabling the exploration of their chiroptical properties and stereospecific biological interactions. nih.govbeilstein-journals.orgbeilstein-journals.org

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups onto the this compound scaffold is essential for modulating its properties and for its use as a building block in larger molecular constructs.

The substituent on the carbazole nitrogen plays a crucial role in directing the regioselectivity of subsequent functionalization reactions. This is powerfully demonstrated in directed ortho-metalation strategies. It has been shown that installing a bulky triisopropylsilyl (TIPS) group on the carbazole nitrogen effectively blocks lithiation at the sterically accessible C-1 and C-8 positions. rsc.org This steric blockade redirects the deprotonation event, facilitated by reagents like n-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), to the otherwise inaccessible C-4 and C-5 "bay" positions. rsc.orgrsc.org This N-substituent-based control strategy is a cornerstone for achieving unconventional functionalization patterns on the carbazole nucleus.

Direct C-H functionalization offers the most straightforward method for elaborating the aromatic portions of the bridged scaffold. tdl.orgresearchgate.netwjarr.com While functionalization at the 3,6- and 1,8-positions of standard carbazoles is well-established, substitution at the 4,5-positions is significantly more challenging due to steric hindrance. rsc.org

A breakthrough in this area is the N-TIPS-directed dilithiation methodology. rsc.org This approach provides the first, and currently only, method for direct C-H activation and functionalization at both the C-4 and C-5 positions of a carbazole. rsc.orgrsc.org After the regioselective dilithiation, the resulting organometallic intermediate can be trapped with a variety of electrophiles, introducing a range of versatile functional groups into the sterically congested bay region of the molecule. This method opens up new avenues for investigating the effects of close-proximity substituents on the electronic and photophysical properties of the carbazole system.

| Reagent System | Position(s) Functionalized | Key Strategy | Reference |

|---|---|---|---|

| nBuLi / TMEDA | C-4 and C-5 | N-TIPS directed dilithiation | rsc.orgrsc.org |

| Pd-catalysis | C-1 | Directing group-assisted C-H activation | nih.gov |

| Electrophilic Aromatic Substitution | C-3 and C-6 | Inherent electronic bias of the carbazole ring | rsc.org |

The synthesis of 1,4-methano-9H-carbazoles bearing specific functional groups is crucial for their application as building blocks in supramolecular chemistry, polymer science, and medicinal chemistry. researchgate.netbeilstein-journals.org Methodologies that allow for the controlled introduction of substituents during the construction of the carbazole core are highly valuable. oregonstate.edu

Strategies that afford regioselective control, such as the reaction of 3-triflato-2-pyrones with alkynyl anilines, can produce carbazoles with diverse and complex substitution patterns. oregonstate.edu These functionalized carbazoles, which may contain halogens, boronic esters, or other reactive handles, are ideal precursors for further elaboration via cross-coupling reactions. whiterose.ac.uk The synthesis of the hexahydro-1,4-methanocarbazole scaffold, in particular, is targeted for its utility in creating libraries of compounds for drug discovery, underscoring the importance of this bridged system as a versatile chemical building block. researchgate.net

In Depth Spectroscopic and Structural Elucidation of 1,4 Methano 9h Carbazole Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis for Structural Assignment

No experimental ¹H or ¹³C NMR data for 1,4-Methano-9H-carbazole could be found. A detailed chemical shift analysis and the creation of a corresponding data table are therefore not possible.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Confirmation

Information regarding the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound is not available in the searched literature.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

While the molecular formula is known to be C₁₃H₉N, nih.gov no high-resolution mass spectrometry data or studies on the fragmentation pathways of this compound were found.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Specific infrared and Raman spectra for this compound are not available. While general characteristic frequencies for the carbazole (B46965) moiety are known, the influence of the 1,4-methano bridge cannot be specifically detailed without experimental data.

Single-Crystal X-ray Diffraction Analysis

Precise Determination of Solid-State Molecular Conformation and Bond Parameters

No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, a detailed discussion of its solid-state conformation, bond lengths, and angles cannot be provided.

Analysis of Intermolecular Packing and Supramolecular Interactions (e.g., π-Stacking, C-H···π Interactions)

A detailed analysis of intermolecular packing and specific non-covalent interactions such as π-stacking and C-H···π interactions requires precise knowledge of the crystal lattice, including unit cell dimensions and the spatial arrangement of molecules within it. This information is typically obtained from single-crystal X-ray crystallography. As no crystallographic information file (CIF) or related structural study for this compound has been deposited in public databases like the Cambridge Structural Database (CSD) or reported in peer-reviewed journals, it is not possible to provide quantitative data or a meaningful analysis of its supramolecular chemistry.

Conformational Dynamics and Crystal Polymorphism Studies

Conformational Dynamics: The 1,4-methano bridge introduces significant rigidity into the carbazole system. Unlike simple N-alkyl or N-aryl carbazoles which exhibit torsional flexibility around the C-N bonds, the primary conformational dynamics in this compound would be limited to minor bond vibrations and rotations of any potential substituents. A quantitative analysis of these dynamics would necessitate computational modeling (e.g., Density Functional Theory calculations) or advanced spectroscopic techniques (e.g., variable-temperature NMR), studies of which have not been reported for this specific molecule.

Crystal Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism involves screening for different crystal forms under various crystallization conditions and characterizing them using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). There are no published reports on the existence of polymorphs for this compound. The conformational rigidity of the molecule might limit its ability to adopt vastly different packing arrangements, but the possibility of polymorphism cannot be ruled out without experimental investigation.

Due to the absence of the necessary foundational research data for this compound, the creation of detailed research findings and data tables for the requested sections is not feasible.

Advanced Computational and Theoretical Investigations of 1,4 Methano 9h Carbazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of complex organic molecules like carbazole (B46965) derivatives. researchgate.netiucr.org It offers a favorable balance between computational cost and accuracy, enabling detailed analysis of electronic structures, reaction pathways, and molecular properties. For systems like 1,4-Methano-9H-carbazole, DFT allows for a systematic exploration of how the strained, bridged structure influences its chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a critical parameter influencing optical and electronic characteristics.

DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. mdpi.comnih.gov In carbazole-based systems, the HOMO is typically delocalized across the electron-rich carbazole core, while the LUMO's character can be significantly influenced by substituents or structural modifications. mdpi.comnih.gov For instance, in donor-π-acceptor systems, the HOMO often resides on the carbazole donor and the π-bridge, while the LUMO is located on the acceptor and π-bridge, facilitating charge separation upon excitation. mdpi.commdpi.com

The introduction of a bridging unit, such as the methano group in this compound, is expected to significantly alter the electronic structure. Studies on other bridged biscarbazoles, such as those linked by oligosilane chains, have shown that the bridge can elevate the HOMO energy level while having minimal impact on the LUMO, effectively narrowing the HOMO-LUMO gap through σ–π conjugation. acs.org In contrast, linking carbazole units at the 3,6-positions versus the 2,7-positions results in different trends; the LUMO energy of 2,7-linked oligomers decreases with chain length, while it remains relatively constant for 3,6-linked oligomers. nih.gov

Theoretical calculations on various carbazole derivatives provide insight into how these gaps can be tuned. While specific data for the parent this compound is not prominent in the literature, calculations on related structures illustrate the principles. The B3LYP functional is commonly employed for these calculations, though long-range corrected functionals like CAM-B3LYP are often used to more accurately model charge-transfer states. nih.govmdpi.com

Table 1: Calculated HOMO-LUMO Energies and Gaps for Selected Carbazole Derivatives This table presents data for related carbazole systems to illustrate the application of DFT calculations, as specific values for the parent this compound are not widely published.

| Compound | Methodology | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Macrocyclic Carbazole (MC researchgate.net) | B3LYP-D3(BJ)/6-31G* | -4.78 | -0.77 | 4.01 | chinesechemsoc.org |

| 2,7-bis(2,2-diphenylvinyl)-9-phenyl-9H-carbazole derivative (1) | B3LYP/6-31G(d)//AM1 | -5.41 | -1.99 | 3.42 | nankai.edu.cn |

| Carbazole-based sensitizer (B1316253) (CBA) | M06/6-31G(d) | -5.32 | -2.29 | 3.03 | mdpi.com |

| Carbazole-based sensitizer (CFLA) | M06/6-31G(d) | -5.49 | -2.61 | 2.88 | mdpi.com |

Aromaticity is a fundamental concept linked to stability, and it is not directly observable but can be quantified through various computational indices. For carbazole systems, the key question is how the aromaticity of the benzene (B151609) and pyrrole (B145914) rings is affected by substitution or structural strain, such as that imposed by a methano bridge.

Commonly used magnetic criteria for aromaticity include the Nucleus-Independent Chemical Shift (NICS). jyu.figithub.io NICS values are calculated at specific points, such as the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character (a diatropic ring current), while positive values suggest antiaromaticity (a paratropic ring current). jyu.figithub.io The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity. chinesechemsoc.orgchemrxiv.org

Structural criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are also employed. iucr.orgresearchgate.net HOMA values range from 1 (fully aromatic) to 0 (non-aromatic) and are based on the deviation of bond lengths from an ideal aromatic reference.

Table 2: Aromaticity Indices for Rings in Selected Carbazole Systems This table exemplifies the use of computational indices to assess aromaticity in carbazole-related structures.

| Compound/Ring System | Index | Calculated Value | Indication | Reference |

|---|---|---|---|---|

| 9-Methyl-3-phenyldiazenyl-9H-carbazole (Substituted Ring) | HOMA | 0.937 | Aromatic | iucr.org |

| 9-Methyl-3-phenyldiazenyl-9H-carbazole (Unsubstituted Ring) | HOMA | 0.961 | Aromatic | iucr.org |

| Macrocyclic Carbazole (MC researchgate.net) (Carbazole unit) | NICS(1)zz | -5.0 to -11.0 ppm | Locally Aromatic | chinesechemsoc.org |

| 3,6-diiodo-9-ethyl-9H-carbazole (Benzene rings) | HOMA | 0.966 | Aromatic | researchgate.net |

| 3,6-diiodo-9-ethyl-9H-carbazole (Pyrrole ring) | HOMA | 0.661 | Weakly Aromatic | researchgate.net |

While the core of this compound is rigid, conformational flexibility can arise from substituents on the nitrogen or the aromatic rings. For related bridged systems like carbazolophanes, computational methods are essential for exploring the potential energy surface and identifying stable conformers. kyoto-u.ac.jp

For example, studies on dioxa3.3carbazolophane using molecular mechanics calculations identified three characteristic isomers: anti, syn, and intermediate conformers. kyoto-u.ac.jp Experimentally, only the anti-conformer was observed in the ground state, highlighting its greater stability. kyoto-u.ac.jp In other cases, such as N-benzoylated carbazole derivatives with bulky substituents, restricted bond rotation leads to stable atropisomers, which can be studied computationally to understand the energy barriers between them. researcher.life DFT calculations are used to optimize the geometries of these various conformers and calculate their relative energies to determine the most stable structures. acs.org

DFT is a powerful tool for investigating the mechanisms of chemical reactions, including those involving the formation or functionalization of polycyclic aromatic hydrocarbons. acs.orgiarc.frresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. The calculated energy barriers (activation energies) provide insight into reaction kinetics and selectivity. acs.org

For instance, the activation strain model (ASM), a DFT-based method, has been used to analyze carbazolation reactions. acs.orgnih.gov This model deconstructs the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. acs.org Such analyses have shown that the reactivity in certain carbazole syntheses is primarily governed by the structural strain energy of the reactants. acs.orgnih.gov Computational studies have also clarified the mechanisms of oxidative coupling reactions of carbazole-based hydrocarbons, identifying the most probable reaction pathways. researchgate.net These methodologies could be directly applied to understand the reactivity of the strained C-C and C-H bonds in this compound.

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

While DFT is widely used, other quantum mechanical methods also play important roles.

Ab initio methods , which solve the Schrödinger equation from "first principles" without empirical parameters, offer a pathway to very high accuracy. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and, particularly, multireference methods like the complete active space self-consistent field (CASSCF) are vital for describing phenomena that are challenging for standard DFT, such as excited electronic states and charge-transfer processes. researchgate.netnih.gov Multireference methods have been applied to carbazole-based donor-acceptor molecules to accurately predict the nature of excited states crucial for applications like thermally activated delayed fluorescence (TADF). nih.gov Early ab initio studies on carbazole focused on calculating ionization potentials and electron affinities. ibm.com

Semi-empirical quantum mechanical methods , such as AM1, are computationally less expensive than DFT or ab initio methods. They use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for preliminary investigations of large systems or for initial geometry optimizations before refinement with higher-level theories. nankai.edu.cn For example, the geometry of carbazole-based compounds has been optimized at the AM1 level before single-point energy calculations were performed with DFT to obtain more accurate electronic properties. nankai.edu.cn

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible through static quantum mechanical calculations. This is particularly useful for understanding conformational dynamics, self-assembly processes, and the influence of the surrounding environment (solvation).

While specific MD studies on this compound are scarce, research on related rigid and semi-rigid carbazole systems demonstrates the power of this technique. MD simulations have been used to gain nanoscale insights into the self-assembly of tricarbazole macrocycles, revealing how peripheral groups and solvent molecules mediate the formation of ordered structures. researchgate.net Other studies have combined MD with experimental data to understand the intramolecular dynamics of crystalline molecular rotors containing carbazole stators, showing how cooperative motions of the entire structure can lead to specific rotational behaviors. rsc.org

Furthermore, simulations are critical for understanding solvent effects. The dynamic formation of an intramolecular excimer in a rigid carbazolophane was shown to be more efficient in polar solvents, a phenomenon attributed to the stabilization of a charge-transfer state, which was explored through a combination of spectroscopy and computational calculations. kyoto-u.ac.jp MD simulations can explicitly model solvent-solute interactions, providing detailed information on how solvent polarity and hydrogen bonding affect the conformational preferences and dynamic behavior of carbazole derivatives.

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Optical Attributes

No published QSPR studies or associated data tables pertaining to the electronic and optical attributes of this compound or its derivatives could be located. Research in the field of QSPR for carbazoles is extensive but is concentrated on derivatives with different substitution patterns. These studies explore how various substituent groups influence properties like HOMO/LUMO energies, bandgaps, and nonlinear optical responses. However, this information is not transferable to the unique, rigid structure of this compound, as the geometric constraints imposed by the methano bridge would fundamentally alter its electronic and conformational landscape in ways not captured by models built on flexible, non-bridged carbazoles.

Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis, NMR shifts)

There is no available research detailing the theoretical prediction and interpretation of spectroscopic parameters for this compound. Computational chemistry is frequently used to predict UV-Vis absorption maxima (λ_max) and NMR chemical shifts for novel compounds, often employing methods like Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra and Gauge-Including Atomic Orbital (GIAO) calculations for NMR shifts. These theoretical predictions are invaluable for corroborating experimental data and understanding the structure-property relationships. Without any studies performed on this compound, no data on its calculated spectroscopic parameters can be presented or interpreted.

Rational Design and Mechanistic Exploration of Biologically Relevant 1,4 Methano 9h Carbazole Analogues

In Vitro Modulatory Effects on Specific Biological Pathways

The unique structural features of 1,4-Methano-9H-carbazole analogues have prompted investigations into their effects on various biological pathways, revealing a spectrum of activities from anti-proliferative to anti-inflammatory.

Investigation of Anti-Proliferative Mechanisms (e.g., interference with protein targets, cell cycle modulation)

Carbazole (B46965) derivatives have demonstrated notable anti-proliferative activity against various cancer cell lines through diverse mechanisms. researchgate.net Some analogues are known to interfere with crucial cellular processes like tubulin polymerization, a key event in cell division. researchgate.net For instance, certain pyrano[3,2-c]carbazole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

The anti-proliferative effects are often cell-line specific. For example, a series of carbazole derivatives exhibited selective cytotoxicity against HeLa cells. researchgate.net In another study, carbazole-based hydrazone derivatives were evaluated for their cytotoxic activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines, with some compounds showing significant inhibitory activities. frontiersin.org Specifically, compound 14a from this study demonstrated potent inhibition of both 7901 and A875 cancer cells. frontiersin.org

Furthermore, some carbazole derivatives have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene expression and are attractive targets for cancer therapy. nih.gov The inhibition of DNMT1 by these compounds presents a promising avenue for the development of novel anti-cancer agents. nih.gov

| Compound/Analogue Class | Cancer Cell Line(s) | Mechanism of Action | Reference |

| Pyrano[3,2-c]carbazoles | DU 145, MDA-MB-231, SKOV3, B16-F10 | Tubulin polymerization inhibition, G2/M cell cycle arrest | researchgate.net |

| Carbazole Mannich bases | HeLa | Selective cytotoxicity | researchgate.net |

| Carbazole hydrazones (e.g., 14a ) | 7901 (gastric adenocarcinoma), A875 (human melanoma) | Cytotoxic activity | frontiersin.org |

| Carbazole derivatives | A549, HCT116 | DNMT1 inhibition | nih.gov |

| 5,8-Dimethyl-9H-carbazole derivatives | MDA-MB-231 | hTopo I and actin polymerization inhibition, F-actin depolymerization, Apoptosis induction | mdpi.com |

| Norfloxacin derivative with carbazole (FQB-1) | Lewis Lung Carcinoma (LLC) | Topoisomerase interaction, Cytotoxic and anti-proliferative effects | mdpi.com |

Mechanistic Studies of Antimicrobial Action (e.g., enzymatic inhibition, membrane disruption)

The carbazole framework is a key pharmacophore for antimicrobial agents. srce.hrnih.gov Novel carbazole derivatives have been designed and synthesized to exhibit potent inhibitory activities against various bacterial and fungal strains. nih.govtandfonline.com

One of the key mechanisms of antimicrobial action for some carbazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for microbial growth and multiplication. nih.gov For instance, a series of carbazole derivatives containing a dihydrotriazine group were found to be potent antimicrobial agents, with docking studies suggesting that their binding to DHFR could be responsible for their antimicrobial effect. nih.gov

The antimicrobial spectrum of carbazole derivatives can be broad. For example, N-substituted carbazoles have shown activity against S. aureus, B. subtilis, E. coli, and the fungus C. albicans. mdpi.com The introduction of different moieties, such as 1,2,4-triazole (B32235) or imidazole, can modulate the antimicrobial efficacy. mdpi.com Some carbazole derivatives have also demonstrated activity against multidrug-resistant clinical isolates. nih.gov

| Compound/Analogue Class | Microbial Strain(s) | Mechanism of Action | Reference |

| Carbazole derivatives with dihydrotriazine | Various bacteria and fungi | Dihydrofolate reductase (DHFR) inhibition | nih.gov |

| N-substituted carbazoles | S. aureus, B. subtilis, E. coli, C. albicans | Not specified | mdpi.com |

| Carbazole-incorporated chromones | Various bacteria and fungi | Not specified | srce.hr |

| Carbazole hydrazine-carbothioamide | S. aureus, E. coli, C. albicans | Not specified | nih.gov |

| 3-Cyano-9H-carbazole, 3-Iodo-9H-carbazole, 3,6-Diiodo-9H-carbazole | Bacillus subtilis | Not specified | lmaleidykla.lt |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | Not specified | lmaleidykla.lt |

Antioxidant Activity Profiling and Radical Scavenging Mechanisms

Carbazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. researchgate.netbas.bg Oxidative stress is implicated in numerous diseases, making antioxidants a key area of research. bas.bg The radical scavenging activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govbas.bg

The antioxidant potential of carbazole derivatives can be influenced by the nature and position of substituents on the carbazole ring. For example, a study on carbazole analogues conjugated with different aminophenols found that a compound with a methoxy-substituted aminophenol showed dominant radical scavenging activity. bas.bg In another study, carbazole hydrazine-carbothioamide derivatives exhibited potent antioxidant activities, with some compounds showing higher potency than the standard antioxidant acarbose. nih.gov

The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The highly conjugated system of the carbazole ring can stabilize the resulting radical, contributing to its antioxidant capacity. researchgate.net Some carbazole derivatives have also been shown to activate the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative stress. mdpi.com

| Compound/Analogue Class | Assay | Key Findings | Reference |

| Carbazole-aminophenol conjugates | DPPH radical scavenging | Methoxy-substituted aminophenol enhanced activity | bas.bg |

| Carbazole hydrazine-carbothioamides | DPPH radical scavenging | Some compounds more potent than acarbose | nih.gov |

| Carbazole-oxadiazole derivatives | DPPH radical scavenging | Potent antioxidant activities observed | nih.gov |

| Carbazole alkaloids from Murraya koenigii | Radical scavenging | Significant antioxidant and radical-scavenging activities | researchgate.net |

| 3-Iodo-9H-carbazole and 3,6-diiodo-9H-carbazole | DPPH radical scavenging | Moderate radical scavenging abilities | lmaleidykla.lt |

Anti-inflammatory Pathway Modulation at the Molecular Level

Carbazole derivatives have emerged as promising anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response. researchgate.netnih.gov A synthetic carbazole compound, LCY-2-CHO, was found to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov This inhibition was mediated through the interference with the p38 mitogen-activated protein kinase (MAPK) and AP-1 signaling pathways. nih.gov

The anti-inflammatory effects of these compounds often involve the downregulation of pro-inflammatory cytokines and enzymes. For instance, another novel compound, MPQP, demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6), IL-1β, and TNF-α. nih.gov This was achieved through the inhibition of IRAK1 signaling pathways. nih.gov

Furthermore, some phytochemicals with structures related to carbazoles, such as curcumin, exert their anti-inflammatory effects by modulating the TLR4/NF-κB pathway. frontiersin.org This highlights the potential for carbazole analogues to target multiple points in the inflammatory cascade.

| Compound | Key Target/Pathway | Effect | Reference |

| LCY-2-CHO | p38 MAPK, AP-1 | Inhibition of iNOS, COX-2, TNF-α expression | nih.gov |

| MPQP | IRAK1 signaling | Inhibition of NO, IL-6, IL-1β, TNF-α production | nih.gov |

| Curcumin (related phytochemical) | TLR4/NF-κB | Modulation of inflammatory response | frontiersin.org |

Structure-Activity Relationship (SAR) Studies of Bridged Carbazole Scaffolds

The biological activity of carbazole derivatives is intricately linked to their chemical structure. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of Substituent Nature and Position on Biological Activity

The nature and position of substituents on the carbazole ring system significantly influence the biological activity of the resulting analogues.

In the context of antimicrobial activity , the introduction of a dihydrotriazine group has been shown to enhance antimicrobial potency while reducing toxicity. nih.gov The presence of chloro and N-oxide groups in a carbazole derivative led to outstanding antimicrobial activity. mdpi.com Furthermore, methoxy (B1213986) and chloro groups on heterocyclic moieties attached to the carbazole core resulted in moderate to good antibacterial activities. mdpi.com For instance, studies on halogenated carbazoles revealed that iodo-substituted compounds were more effective against Gram-positive bacteria, while bromo-substituted ones were more potent against Gram-negative bacteria. lmaleidykla.lt

Regarding anti-proliferative activity , SAR studies on N-acyl and N-alkyl functionalized carbazole-sulfonamide hybrids indicated that compounds with shorter alkyl chains and smaller functional groups at the N-position of the sulfonamide moiety were more effective cytotoxic agents. researchgate.net The introduction of a fluoro group at the para-position of a phenyl ring in an imidazo-indole carbazole derivative significantly enhanced its anticancer activity. mdpi.com

In terms of antioxidant activity , the presence of an electron-donating methoxy group in the phenolic moiety of a carbazole-aminophenol conjugate led to predominant radical scavenging activity. bas.bg Conversely, the introduction of one or two cyano groups into the carbazole ring did not result in significant radical scavenging properties. lmaleidykla.lt

These examples underscore the importance of systematic structural modifications in the rational design of this compound analogues with desired biological profiles.

Impact of Stereochemistry on Molecular Recognition and Target Binding

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a fundamental role in its interaction with biological targets. researchgate.net Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. researchgate.netnih.gov This selectivity underscores the need to consider stereochemistry in the design of bioactive compounds. ijpsr.com The binding affinity and biological activity of a chiral drug can vary significantly between its enantiomers and diastereomers. researchgate.netijpsr.com

Ligand-Target Interaction Profiling through Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand, such as a this compound analogue, interacts with its biological target at a molecular level. semanticscholar.org These methods help identify potential binding sites on a receptor and elucidate the specific binding modes and interactions that stabilize the ligand-receptor complex. nih.govmdpi.com

Docking studies on various carbazole derivatives have identified a range of biological targets and specific binding sites. A prominent target for certain carbazole analogues is tubulin, where they have been shown to bind to the colchicine binding site, thereby inhibiting microtubule assembly. nih.govresearchgate.net Another significant class of targets is nucleic acid structures, particularly G-quadruplexes found in the promoter regions of oncogenes like c-myc and Bcl-2. mdpi.comucl.ac.uk For these targets, the primary binding mode is typically end-stacking, where the planar carbazole ring system engages in π-π stacking interactions with the terminal guanine (B1146940) tetrads of the G-quadruplex. ucl.ac.uknih.govmdpi.com

Other identified targets for carbazole scaffolds include key enzymes involved in cell division and microbial proliferation. Docking simulations have predicted the binding of carbazole derivatives to the active sites of human topoisomerases I and II, DNA gyrase, and dihydrofolate reductase. nih.govechemcom.comtandfonline.com The interactions stabilizing these complexes often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the active site. researchgate.netmedcraveonline.com For example, docking of murrayanine-hydantoin analogs into a voltage-gated sodium channel revealed strong interactions with amino acid residues in the active site. medcraveonline.com In some cases, a "blind docking" approach, where no prior information about the binding site is provided, is used to explore all potential binding pockets on the target protein. mdpi.com

The table below summarizes findings from various molecular docking studies on carbazole analogues.

| Carbazole Analogue Type | Biological Target | Putative Binding Site / Mode | Key Interactions |

| Modified Carbazoles | Tubulin | Colchicine Binding Site | Inhibition of tubulin assembly nih.govresearchgate.net |

| Cationic Carbazoles | c-myc & Bcl-2 G-quadruplex DNA | End-stacking on terminal G-tetrads | π-π stacking interactions mdpi.comucl.ac.uknih.gov |

| 5,8-Dimethyl-9H-carbazoles | Human Topoisomerase I & II | Active Site | Inhibition of enzyme activity mdpi.comnih.gov |

| Murrayanine-hydantoin Analogues | Voltage-gated Sodium Channel (NaVAb) | Active Site | Stalwart interaction with amino acid residues medcraveonline.com |

| Carbazole-dihydrotriazines | Dihydrofolate Reductase | Active Site | Binding implicated in antimicrobial effect tandfonline.comnih.gov |

| Benzofuran-Carbazoles | SARS-CoV-2 Main Protease | Active Site | Hydrogen bonding with HIS41 and THR26 semanticscholar.org |

Beyond identifying binding modes, computational methods are employed to predict the binding strength between a ligand and its target. This is often expressed as a binding affinity (e.g., Kb, Ki) or a docking score, which provides a quantitative estimate of the ligand's potency. nih.gov For various carbazole derivatives targeting G-quadruplex DNA, calculated binding affinities are consistently in the order of 105 M−1. mdpi.commdpi.com Molecular docking programs like Autodock can calculate the binding energy (ΔG) of a given pose, which is then used to estimate the inhibition constant (Ki). nih.gov These predictive models are crucial for prioritizing compounds for synthesis and biological testing. pharmainfo.in

Pharmacophore mapping is another essential computational technique in drug design. derpharmachemica.comnih.gov A pharmacophore represents the three-dimensional spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific receptor and elicit a biological response. derpharmachemica.comlilab-ecust.cn By analyzing the structures of known active compounds or the ligand-receptor complex, a pharmacophore model can be generated. mdpi.com This model serves as a 3D query to screen large compound libraries for novel molecules that possess the required features, potentially leading to the discovery of new chemical scaffolds with the desired activity. mdpi.comnih.gov

For example, a pharmacophore model generated for tubulin inhibitors identified key features including a hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. mdpi.com Similarly, a four-point pharmacophore (ADRR) was developed for Staphylococcus aureus Sortase A inhibitors, consisting of one hydrogen bond acceptor, one donor, and two aromatic rings. derpharmachemica.com These models not only guide the discovery of new hits but also help in understanding the structure-activity relationships within a series of compounds, facilitating the rational design of more potent analogues. nih.gov

The table below provides examples of predicted binding affinities for various carbazole-target systems.

| Carbazole Analogue / Derivative | Target | Predicted Binding Affinity / Score | Method / Software |

| Cationic Carbazole Ligands | c-KIT 1 G-quadruplex | Kb ≈ 1.1–2.0 × 105 M−1 | UV-Vis Titration mdpi.com |

| Cationic Carbazole Ligands | Bcl-2 G-quadruplex | Kb ≈ 2.2–4.7 × 105 M−1 | Spectrophotometric/Fluorescence Titration mdpi.com |

| 5,8-Dimethyl-carbazole (Cpd. 4) | MDA-MB-231 Cells | IC50 = 0.73 ± 0.74 μM | MTT Assay mdpi.comnih.gov |

| Murrayanine-hydantoin Analogue (5) | NaVAb Sodium Channel | Docking Score = -9.57 | Molecular Docking medcraveonline.com |

| Benzofuran-Carbazole (9c) | SARS-CoV-2 Main Protease | Binding Affinity = -9.04 Kcal/mol | Molecular Docking semanticscholar.org |

| 1,4-dimethylcarbazole (Cpd. 4) | Human Topoisomerase II | Gold Fitness Score = 64.7390 | Molecular Docking (Gold) unibas.it |

Bio-inspired Synthesis and Evaluation of Bridged Carbazole Natural Product Analogues

Bio-inspired synthesis, also known as biomimetic synthesis, is a powerful strategy in organic chemistry that draws inspiration from natural biosynthetic pathways to construct complex molecules. engineering.org.cn This approach aims to mimic nature's efficiency in building intricate molecular architectures, often leading to novel and efficient synthetic routes for natural products and their analogues. engineering.org.cnrsc.org Many biologically active compounds, including numerous alkaloids, feature the carbazole scaffold, making them attractive targets for such synthetic strategies. researchgate.net

The synthesis of analogues of bridged carbazole natural products often involves multi-step cascade reactions that efficiently build the polycyclic framework. frontiersin.org These strategies may be inspired by a proposed biogenetic pathway or by previously developed synthetic methods for related natural products. For example, a diverted Bischler–Napieralski reaction, a classic transformation in alkaloid synthesis, was unexpectedly found to produce carbazole scaffolds under mild, metal-free conditions. acs.org The elucidation of the complex reaction mechanism allowed for intentional modification of the pathway to access different carbazole regioisomers. acs.org Such methodologies, which generate molecular complexity rapidly, are central to bio-inspired synthesis.

The evaluation of these synthesized analogues is a crucial step to establish structure-activity relationships and identify promising lead compounds. For instance, synthetic analogues of the natural carbazole alkaloid murrayanine (B1213747) have been created and evaluated for their anticonvulsant activity. medcraveonline.com Similarly, the synthesis and evaluation of methylene-bridged bis-pyrrolo[3,2-c]carbazoles demonstrate the efforts to create complex, bridged structures that mimic or expand upon the diversity of natural alkaloids. informahealthcare.com Ultimately, the goal of bio-inspired synthesis is not just to replicate the natural product, but to create a diverse library of related compounds that can be screened for enhanced or novel biological activities. rsc.org This approach combines the elegance of nature's chemical logic with the versatility of modern synthetic chemistry to accelerate the discovery of new therapeutic agents.

Applications of 1,4 Methano 9h Carbazole in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The incorporation of the 1,4-methano-9H-carbazole scaffold into organic electronic materials is an emerging area of research. The primary focus has been on its hydrogenated derivatives as donor components in complex molecules designed for optoelectronic devices.

Charge Carrier Transport Characteristics in Thin Films

Currently, there is limited specific research available in the public domain detailing the charge carrier transport characteristics, such as hole and electron mobilities, in thin films made exclusively from this compound or its direct derivatives. However, the general interest in carbazole-based materials stems from their well-known hole-transporting capabilities. forskningsradet.nomdpi.com The rigid methano-bridge in the this compound structure is anticipated to influence solid-state packing, which could, in turn, affect charge transport properties, but detailed studies are yet to be published.

Photophysical Properties: Absorption, Emission, and Luminescence Quantum Yields

The photophysical properties of materials derived from the 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor have been investigated, primarily in the context of their use in dye-sensitized solar cells. The research has focused on the UV-Visible absorption characteristics of D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) type dyes incorporating this donor.

These complex dyes exhibit multiple absorption bands. An intense band in the shorter wavelength region (around 304-332 nm) is attributed to π-π* transitions within the aromatic system. researchgate.net A crucial second absorption band at longer wavelengths (468-559 nm) corresponds to an intramolecular charge transfer (ICT) from the hexahydro-1,4-methanocarbazole donor fragment to the acceptor unit. researchgate.net The position and intensity of this ICT band are highly dependent on the nature of the acceptor and π-spacer molecules used in the dye's structure. rsc.orgrsc.org For instance, using a stronger electron-withdrawing acceptor like benzo[c] forskningsradet.norsc.orgresearchgate.netthiadiazole results in a bathochromic (red) shift of the ICT absorption band compared to dyes with a weaker acceptor like 2,3-diphenylquinoxaline. researchgate.netrsc.org

Detailed studies on the emission properties, such as fluorescence or phosphorescence, and the luminescence quantum yields for this specific class of methanocarbazole derivatives are not extensively available in current literature.

Table 1: UV-Vis Absorption Data for Dyes Incorporating the Hexahydro-1,4-Methanocarbazole Donor Data recorded in CH₂Cl₂ solution.

| Dye Name | Acceptor Unit | π-Spacer | Absorption Maxima (λ_max, nm) (log ε) | Reference |

| NIK88 | Benzo[c] forskningsradet.norsc.orgresearchgate.netthiadiazole | Thiophene | 312 (4.52), 478 (4.04) | researchgate.net |

| NIK97 | 2,3-Diphenylquinoxaline | Thiophene | 332 (4.79), 468 (4.11) | researchgate.net |

| NIK99 | 2,3-Bis(4-((2-ethylhexyl)oxy)phenyl)quinoxaline | Thiophene | 304 (4.55), 389 (4.07) | researchgate.net |

| NIK119 | Benzo[c] forskningsradet.norsc.orgresearchgate.netthiadiazole | 4,4-diethylhexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene | 316 (4.18), 403 (4.0), 559 (4.12) | researchgate.net |

Utilization in Organic Light-Emitting Diodes (OLEDs) as Emitters, Host Materials, or Hole-Transport Layers

While carbazole (B46965) and its various derivatives are widely used as host materials, hole-transport materials, and sometimes as parts of emitter molecules in OLEDs due to their high triplet energy and good charge-carrying properties, there is currently no specific research published on the application of this compound or its derivatives in this field. nih.govrsc.orgrsc.org

Development of Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The most significant application explored for the this compound scaffold to date is in the field of dye-sensitized solar cells (DSSCs). forskningsradet.no Researchers have successfully synthesized and tested a novel donor building block, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole , for use in metal-free organic sensitizers. rsc.orgresearchgate.net

These sensitizers typically follow a D-A-π-A architecture, where the hexahydro-1,4-methanocarbazole unit serves as the electron donor (D). rsc.org Its performance is evaluated by incorporating it into dyes with different internal acceptors (A) and π-spacers. The photovoltaic performance of DSSCs fabricated with these dyes is highly dependent on the molecular structure of the sensitizer (B1316253). rsc.org

Table 2: Photovoltaic Performance of DSSCs Based on Hexahydro-1,4-Methanocarbazole Dyes Performance measured with and without chenodeoxycholic acid (CDCA) co-adsorbent.

| Dye Name | V_oc (mV) | J_sc (mA/cm²) | FF | PCE (%) | V_oc (mV) with CDCA | J_sc (mA/cm²) with CDCA | FF with CDCA | PCE (%) with CDCA | Reference |

| NIK88 | 620 | 7.52 | 0.65 | 3.03 | 610 | 10.03 | 0.61 | 3.73 | rsc.org |

| NIK97 | 640 | 12.04 | 0.64 | 4.93 | 630 | 14.15 | 0.64 | 5.68 | rsc.org |

| NIK99 | 580 | 1.94 | 0.61 | 0.69 | 570 | 2.65 | 0.61 | 0.92 | rsc.org |

| NIK119 | 520 | 1.25 | 0.58 | 0.38 | 510 | 1.63 | 0.59 | 0.49 | rsc.org |

Fabrication of Chemo- and Biosensors based on Fluorescence Quenching/Enhancement

The field of chemo- and biosensors often utilizes carbazole derivatives due to their favorable photophysical properties, which can be modulated upon interaction with specific analytes. nih.gov However, to date, there are no specific reports in the scientific literature on the design, synthesis, or application of sensors based on the this compound framework.

Polymer Chemistry and Supramolecular Assemblies

The potential of this compound as a monomer for polymerization or as a building block in supramolecular chemistry has not yet been reported. Carbazole-containing polymers are well-established for their conductive and photorefractive properties, and are typically synthesized through chemical or electrochemical polymerization of simpler carbazole monomers. mdpi.com Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and π-π stacking to create complex architectures, is another area where carbazole units are employed. wikipedia.orgrsc.org The rigid and defined geometry of this compound could offer unique advantages in directing the self-assembly of such structures, but this remains an unexplored area of research.

Catalysis and Ligand Design

The development of efficient and selective catalysts is a central goal in modern chemistry. The unique, sterically constrained framework of this compound makes it an intriguing scaffold for ligand design.

In asymmetric catalysis, the ligand's structure is paramount in controlling the stereochemical outcome of a reaction. Chiral ligands create a specific three-dimensional environment around a metal center, favoring the formation of one enantiomer of the product over the other. Carbazole skeletons have been used to build various ligand types, and the cooperative catalysis between palladium and chiral norbornene derivatives has emerged as a powerful strategy for constructing axially chiral molecules. researchgate.netnih.govmagtech.com.cn

A chiral version of a this compound derivative could serve as a highly rigid and sterically demanding ligand. Its fixed, cage-like geometry would offer a well-defined chiral pocket, potentially leading to very high levels of enantioselectivity in catalytic reactions. The modular nature of the carbazole scaffold allows for functionalization at various positions, enabling the fine-tuning of the ligand's electronic and steric properties to optimize its performance for specific chemical transformations. chim.it

Metal complexes featuring carbazole-based ligands have been investigated as catalysts for a range of organic reactions, including oxidation and C-H activation. chim.itichf.edu.pl The stability and reactivity of these catalysts are heavily influenced by the ligand's structure. The incorporation of a rigid this compound framework into a ligand could enhance catalyst stability by preventing conformational changes that might lead to deactivation pathways.

Furthermore, the constrained geometry could improve catalytic selectivity. By restricting the possible orientations of the substrate as it coordinates to the metal center, such a ligand could offer enhanced regioselectivity or stereoselectivity compared to more flexible analogues. This structural rigidity is a key design principle for creating next-generation catalysts with superior performance in challenging organic transformations.

Environmental Remediation Technologies: Adsorbent Materials for Pollutant Sequestration

The removal of pollutants from water and air is a critical environmental challenge. Porous organic polymers (POPs) have shown great promise as adsorbent materials due to their high surface area, tunable porosity, and chemical stability. mdpi.com Carbazole-based POPs are particularly effective due to the electron-rich nature of the carbazole unit, which provides strong binding sites for various pollutants. acs.orgmdpi.com

Synthesizing a porous network from a this compound monomer could lead to a novel adsorbent material with unique properties. The rigid, non-planar structure of the monomer unit would likely result in a highly cross-linked polymer with a hierarchical pore structure, combining micropores and mesopores. mdpi.com This type of structure is ideal for trapping pollutant molecules of different sizes.

The nitrogen atoms and π-conjugated system of the carbazole units would act as Lewis basic sites, enabling strong interactions with pollutants such as iodine vapor or organic dyes like rhodamine B. mdpi.comacs.org Research on other carbazole-based polymers has demonstrated exceptional uptake capacities for such pollutants, highlighting the potential of this chemical motif in environmental remediation. acs.orgnih.gov

| Polymer Name | Target Pollutant | Adsorption Capacity | Reference |

|---|---|---|---|

| CTF-CAR | Iodine Vapor | 2.86 g/g | acs.org |

| CTF-CAR | Rhodamine B | 199.7 mg/g | acs.org |

| Cross-linked Carbazole-Piperazine Copolymer | Lead (Pb²⁺) | 92.56% removal | nih.gov |

| Carbonized Polycarbazole | Bromothymol Blue Dye | 30.58 mg/g | researchgate.net |

Future Directions and Emerging Research Avenues for 1,4 Methano 9h Carbazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) derivatives has traditionally relied on methods that can be resource-intensive. researchgate.net The future of 1,4-Methano-9H-carbazole synthesis will prioritize the development of green and sustainable methodologies to minimize environmental impact and improve efficiency. organic-chemistry.org This shift involves exploring alternative energy sources, eco-friendly solvents, and innovative catalytic systems. mt.comtaylorfrancis.com

Microwave-assisted synthesis represents a significant step forward, offering drastic reductions in reaction times compared to conventional heating methods. mt.com Another key area is the development of metal-free catalytic systems, such as those using ammonium (B1175870) iodide (NH₄I), which provide a practical alternative to traditional metal-catalyzed reactions and avoid the need for pre-functionalized starting materials. carloneresearch.eu Furthermore, the use of magnetically recoverable nanocatalysts, for instance, palladium supported on biochar, exemplifies a sustainable approach by simplifying catalyst separation and enabling recycling. mt.com Biocatalysis, using enzymes for carbazole synthesis, presents a frontier in green chemistry, paving the way for highly selective and environmentally benign production pathways. nbinno.com Chemo-enzymatic strategies, which combine biological and chemical catalysts, are being developed to produce structurally diverse carbazole derivatives in one-pot systems. mdpi.com

| Methodology | Traditional Approach | Green/Sustainable Innovation | Key Advantages |

|---|---|---|---|

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation | Reduced reaction times, improved yields. appchemical.com |

| Catalysis | Homogeneous metal catalysts (e.g., Pd, Cu) | Magnetically recoverable nanocatalysts, metal-free catalysts (e.g., NH₄I), biocatalysis. mt.comcarloneresearch.eunbinno.com | Catalyst recycling, avoidance of heavy metal contamination, high selectivity. |

| Solvents | Volatile organic compounds (VOCs) | Water, solvent-free conditions, bio-based solvents. taylorfrancis.com | Reduced hazardous waste and environmental impact. americanpharmaceuticalreview.com |

| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot tandem reactions, chemo-enzymatic cascades. mt.commdpi.com | Increased atom economy, reduced waste and resource consumption. |

Integration of Artificial Intelligence and Machine Learning in Bridged Carbazole Molecular Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel bridged carbazole molecules. nih.gov These computational tools can analyze vast datasets of existing carbazole compounds to build predictive models for various chemical and physical properties. nbinno.com By leveraging quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired characteristics, such as specific electronic properties, high thermal stability, or optimized photoluminescence. mdpi.com

For instance, ML-assisted approaches have been proposed for identifying optimal carbazole-based donor materials for organic photovoltaics by predicting their open-circuit voltage from their molecular structure. doaj.org Such models can be adapted to design new this compound systems with tailored optoelectronic properties for applications in organic electronics. acs.orgnih.gov Furthermore, ML algorithms can predict reaction yields and help synthetic chemists design more efficient and successful synthetic routes. acs.org Interpretable heat-mapping algorithms can visualize how molecular substructures influence predicted properties, providing chemists with powerful tools for the rational design of new molecules. stepscience.com This data-driven approach accelerates the discovery process, reduces the need for trial-and-error experimentation, and enables the targeted design of materials with high-performance characteristics. mdpi.com

| AI/ML Application | Objective | Methodology | Potential Impact on this compound Research |

|---|---|---|---|

| Virtual Screening | Identify novel derivatives with desired properties. | Train ML models on existing carbazole data to predict properties like HOMO/LUMO levels, triplet energy, and solubility. doaj.orgamericanpharmaceuticalreview.com | Rapid identification of promising candidates for OLEDs, photovoltaics, and sensors. |

| De Novo Design | Generate entirely new molecular structures. | Use generative models (e.g., recurrent neural networks) to design novel bridged carbazoles with optimized property profiles. nbinno.com | Exploration of a wider chemical space to discover molecules with unprecedented functionalities. |

| Reaction Outcome Prediction | Predict the yield and success of synthetic reactions. | Develop supervised ML models based on datasets of chemical reactions to forecast outcomes for new synthetic pathways. acs.org | Optimization of synthetic routes, saving time and resources. |

| Property Prediction | Forecast physicochemical and ADMET properties. | Employ deep neural networks (DNNs) to predict properties like toxicity, absorption, and metabolism for potential pharmaceutical applications. nbinno.com | Early-stage assessment of drug-likeness for biologically active derivatives. |

Development of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate mechanisms and kinetics of the formation of complex heterocyclic structures like this compound is crucial for process optimization. The development and application of Process Analytical Technology (PAT) are key future directions. spectroscopyonline.com PAT involves the use of in-situ spectroscopic techniques for real-time monitoring of chemical reactions, providing continuous data on reactant consumption, intermediate formation, and product generation. carloneresearch.eumpg.de

Techniques such as in-situ Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nbinno.comnih.gov Real-time monitoring allows for a deeper understanding of reaction mechanisms, including the identification of transient and labile intermediate species that are missed by traditional offline analysis. nih.govrsc.org For example, transient absorption spectroscopy has been used to monitor singlet-triplet transitions in carbazole-based molecules in real-time, providing critical insights into their photophysical behavior. nih.gov This level of process understanding enables rapid optimization of reaction conditions, ensures consistent product quality, and enhances safety. mpg.de The integration of these advanced analytical methods, particularly in flow chemistry setups, will be instrumental in developing robust and scalable syntheses for this compound and its derivatives. nano.gov

| Spectroscopic Technique | Information Obtained | Application in this compound Synthesis |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics; endpoint determination. mpg.de | Monitoring cyclization and functionalization steps; optimizing temperature, pressure, and catalyst loading. |

| In-situ NMR Spectroscopy | Detailed structural information on intermediates; mechanistic pathway elucidation. researchgate.netrsc.org | Identifying key intermediates in multi-step syntheses and understanding complex reaction mechanisms. |

| Transient Absorption (TA) Spectroscopy | Ultrafast excited-state dynamics; monitoring of singlet-triplet transitions. nih.gov | Characterizing the photophysical properties of newly synthesized derivatives for optoelectronic applications. |

| On-line UPLC-MS | Real-time quantitative analysis of reaction components; impurity profiling. nano.gov | Ensuring product purity and quality control, especially in continuous flow manufacturing. |

Exploration of Novel Application Domains for this compound Systems

The unique, rigidified π-system of this compound makes it a promising candidate for a variety of advanced applications, particularly in materials science. appchemical.com Carbazole derivatives are well-known for their excellent thermal stability and charge transport capabilities, making them vital components in organic electronics. doaj.orgmdpi.com

The conformational locking provided by the methano bridge can lead to a high triplet energy, which is a crucial property for host materials in high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs). doaj.org This rigidity can also enhance photoluminescence quantum yields and lead to deep-blue emission, a sought-after characteristic for display and lighting technologies. americanpharmaceuticalreview.com Beyond OLEDs, the inherent hole-transporting properties of the carbazole core suggest potential applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). doaj.orgmdpi.com The structure could also be functionalized to create highly sensitive and selective colorimetric sensors for anions or other analytes. iberdrola.com Furthermore, the diverse biological activities reported for other carbazole derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—suggest that novel this compound systems could be explored as new therapeutic agents. rsc.org

| Application Domain | Role of this compound | Structural Advantage of Methano-Bridge |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Host material for phosphorescent emitters, deep-blue emitter. doaj.org | High triplet energy, enhanced thermal stability, high photoluminescence quantum yield. |

| Organic Photovoltaics (OPVs) | Hole-transporting material, donor material. doaj.orgmdpi.com | Good charge mobility, tunable HOMO/LUMO energy levels through functionalization. |

| Chemical Sensors | Chemosensor for detecting specific ions or molecules. iberdrola.com | Rigid scaffold allows for the pre-organization of binding sites, leading to high selectivity. |

| Pharmaceuticals | Scaffold for novel therapeutic agents (e.g., anticancer, antiviral). rsc.org | Unique three-dimensional shape for specific binding to biological targets. |

| Photocatalysis | Organic photocatalyst for chemical transformations. americanpharmaceuticalreview.com | Stable π-system capable of absorbing light and facilitating electron transfer. |

Interdisciplinary Research with Nanotechnology and Advanced Engineering Sciences

The intersection of this compound chemistry with nanotechnology and advanced engineering offers exciting avenues for creating next-generation materials and devices. nih.gov The rigid and well-defined structure of this bridged carbazole makes it an ideal building block, or synthon, for the bottom-up construction of complex supramolecular assemblies and functional nanomaterials. mdpi.comacs.org

Carbazole derivatives can be used to functionalize nanoparticles, such as gold or carbon dots, imparting them with specific optical and electronic properties. researchgate.netmdpi.com For example, carbazoles have been used as green reducing agents for the synthesis of fluorescent gold nanoparticles. researchgate.net The resulting functionalized nanoparticles have potential applications in biomedical imaging and sensing. researchgate.net Furthermore, incorporating the this compound unit into porous aromatic frameworks (PAFs) or metal-organic polyhedra (MOPs) could yield materials with high surface areas and specific binding sites for applications in gas storage, separation, and catalysis. nih.gov In advanced engineering, these carbazole-based systems could be integrated into "smart fabrics" with embedded sensors or used to develop novel stimuli-responsive materials where the electronic or optical properties change in response to external triggers. iberdrola.com

| Interdisciplinary Field | Concept/Application | Role of this compound |

|---|---|---|

| Nanomaterials | Functionalization of nanoparticles (e.g., gold nanoparticles, carbon dots). researchgate.netmdpi.com | Acts as a surface ligand to control nanoparticle morphology and confer fluorescence or specific electronic properties. |

| Supramolecular Chemistry | Building block for self-assembled nanostructures. acs.org | Serves as a rigid synthon for creating ordered 3D structures with applications in molecular electronics and sensing. mdpi.com |

| Porous Materials | Monomer for Porous Aromatic Frameworks (PAFs). nih.gov | Creates nano-cavities with high nitrogen content for applications like volatile iodine capture or gas storage. |

| Advanced Engineering | Component in "smart" materials and molecular electronics. doaj.orgiberdrola.com | Provides the photo- or electro-active component in stimuli-responsive polymers or conductive materials. |

| Materials Science | Development of solvent-free liquid materials. | Functionalization with flexible chains (e.g., siloxanes) can transform the rigid, high-melting-point core into a room-temperature liquid material. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.